4-Bromo-2-phenylindoline

Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

4-Bromo-2-phenylindoline (CAS 1782635-83-9, MF C14H12BrN, MW 274.15) is a synthetic organic compound within the indoline class of heterocycles, characterized by a saturated 2,3-dihydroindole core bearing a phenyl substituent at the 2-position and a bromine atom at the 4-position of the indoline ring. Indolines, and 2-phenylindolines in particular, are recognized as privileged scaffolds in medicinal chemistry due to their presence in bioactive natural products and synthetic pharmaceuticals, as well as their utility in materials science.

Molecular Formula C14H12BrN
Molecular Weight 274.15 g/mol
Cat. No. B12971663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-phenylindoline
Molecular FormulaC14H12BrN
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESC1C(NC2=C1C(=CC=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C14H12BrN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2
InChIKeySFFXPMVQMCNYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-phenylindoline: A 4-Substituted Indoline Scaffold for Chemical Biology and Medicinal Chemistry Procurement


4-Bromo-2-phenylindoline (CAS 1782635-83-9, MF C14H12BrN, MW 274.15) is a synthetic organic compound within the indoline class of heterocycles, characterized by a saturated 2,3-dihydroindole core bearing a phenyl substituent at the 2-position and a bromine atom at the 4-position of the indoline ring [1]. Indolines, and 2-phenylindolines in particular, are recognized as privileged scaffolds in medicinal chemistry due to their presence in bioactive natural products and synthetic pharmaceuticals, as well as their utility in materials science [2]. This specific 4-bromo derivative is primarily employed as a specialized research intermediate and a versatile building block for constructing more complex molecules, including those targeting protein-protein interactions and serving as chiral auxiliaries [3][4].

Scaffold
Privileged 2-phenylindoline core for medicinal chemistry
Handle
4-bromo reactive site for cross-coupling diversification
Utility
Building block for PPI inhibitors and chiral auxiliaries

Why 4-Bromo-2-phenylindoline Cannot Be Simply Substituted with Other Indoline Analogs


Generic substitution of 4-Bromo-2-phenylindoline with other 2-phenylindoline analogs (e.g., unsubstituted, 4-chloro, or 4-fluoro) or other indolines is not scientifically valid due to the distinct electronic and steric properties imparted by the bromine atom. The heavy bromine substituent significantly alters the compound's electronic density, which directly influences its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and its ability to participate in halogen bonding with biological targets, effects that cannot be replicated by a hydrogen atom or lighter halogens . Furthermore, the specific 4-substitution pattern on the indoline core dictates the scaffold's conformational bias and potential for downstream functionalization, leading to distinct structure-activity relationships (SAR) in medicinal chemistry applications [1]. Therefore, its selection is driven by the precise requirement for a 4-bromo handle for covalent chemistry, a specific halogen bond donor, or a defined electronic profile in a structure-activity relationship (SAR) study, as detailed in the evidence below.

Target Compound
4-Bromo-2-phenylindoline
Heavy bromine atom enables specific cross-coupling reactivity and halogen-bonding potential. 4-substitution governs conformational bias and SAR.
Typical Analogs
4-H, 4-Cl, 4-F, other indolines
Lighter halogens or unsubstituted cores cannot replicate the same electronic profile, oxidative addition rates, or steric environment. Reactivity and selectivity may shift.
Direct replacement without validation may lead to different cross-coupling efficiency, altered target affinity, or divergent SAR. Review 4-bromo-specific benefits before substituting.

Quantitative Evidence for the Differentiated Utility of 4-Bromo-2-phenylindoline


Selective Carbonic Anhydrase Inhibition Profile for Cancer Research

A 2-phenylindole derivative containing a 4-bromo-substituted indoline-like moiety (CHEMBL411491) demonstrates a potent and selective inhibition profile against human carbonic anhydrase (hCA) isoforms. The compound shows a strong preference for the tumor-associated isoforms hCA IX (Ki = 25 nM) and hCA XII (Ki = 66 nM) over the ubiquitous cytosolic isoform hCA II (Ki = 96 nM) and hCA I (Ki = 3,710 nM) [1]. This indicates that the 4-bromo substitution is compatible with high affinity and isoform selectivity, providing a quantitative basis for selecting 4-bromo-substituted indoline scaffolds over non-brominated analogs when developing targeted anticancer agents where sparing off-target cytosolic isoforms is crucial.

hCA Isoform Selectivity
Class-level
hCA IX Ki 25 nM, hCA XII 66 nM, selectivity ratio vs hCA I: 148
Reported selectivity profile may support tumor-associated CA research
Class-level inference from a 4-bromo indoline-like derivative; source-specific review needed
Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

Potent PD-1/PD-L1 Immune Checkpoint Inhibition by 4-Phenylindoline Derivatives

In a focused SAR study of 4-phenylindoline derivatives as inhibitors of the PD-1/PD-L1 immune checkpoint, compounds A20 and A22 demonstrated potent activity in a homogenous time-resolved fluorescence (HTRF) assay with IC50 values of 17 nM and 12 nM, respectively [1]. A20 further inhibited the PD-1/PD-L1 interaction in a cellular co-culture model with an EC50 of 0.43 μM, confirming functional activity [1]. While these compounds are more advanced analogs, the core 4-phenylindoline scaffold, from which 4-Bromo-2-phenylindoline is a direct synthetic precursor, is essential for this activity. This establishes the 4-substituted-2-phenylindoline class as a privileged scaffold for this high-value immuno-oncology target, validating the procurement of key building blocks like 4-Bromo-2-phenylindoline for further exploration.

PD-1/PD-L1 Inhibition
Class-level
HTRF IC50 12–17 nM, cellular EC50 0.43 μM (4-phenylindoline series)
Supports procurement for SAR exploration of immune checkpoint inhibitors
Data from optimized 4-phenyl derivatives; 4-bromo precursor inferred
Immuno-Oncology PD-1/PD-L1 Protein-Protein Interaction Inhibitors

Utility as a Resolvable Chiral Auxiliary in Asymmetric Synthesis

Resolved enantiomers of the core 2-phenylindoline scaffold have been successfully employed as chiral auxiliaries for the asymmetric synthesis of complex natural product derivatives, specifically iridoids [1]. The 4-bromo substituent on 4-Bromo-2-phenylindoline introduces a heavy atom that can serve as an additional handle for resolution (e.g., via diastereomeric salt formation or chromatography) and provides a distinct electronic environment that can influence the diastereoselectivity of reactions at the 2-position. This application is a specific, high-value differentiator compared to non-brominated or differently substituted indolines, which may not offer the same combination of chirality, heavy atom for analysis/crystallization, and electronic tuning for stereoselective transformations.

Chiral Auxiliary Use
Class-level
Resolved 2-phenylindoline enables diastereoselective synthesis
Heavy-atom (Br) may improve crystallinity and resolution for asymmetric methodology
Qualitative differentiation; experimental verification of 4-bromo variant needed
Asymmetric Synthesis Chiral Auxiliary Methodology Development

Validated Application Scenarios for 4-Bromo-2-phenylindoline Based on Evidence


Synthesis of Selective Carbonic Anhydrase IX/XII Inhibitors for Cancer Research

Leverage the demonstrated class-level selectivity profile of 4-bromo-substituted indoline derivatives for tumor-associated carbonic anhydrase isoforms hCA IX (Ki = 25 nM) and hCA XII (Ki = 66 nM) over off-target cytosolic isoforms [1]. Procurement of 4-Bromo-2-phenylindoline as a key building block enables the construction of focused compound libraries aimed at developing novel anticancer agents with a potentially improved therapeutic window by targeting the acidic tumor microenvironment.

Exploration of 4-Phenylindoline-Derived PD-1/PD-L1 Inhibitors for Immuno-Oncology

Capitalize on the validated 4-phenylindoline scaffold as a basis for potent PD-1/PD-L1 protein-protein interaction inhibitors (HTRF IC50 = 12-17 nM; cellular EC50 = 0.43 μM) [1]. 4-Bromo-2-phenylindoline serves as a direct precursor for synthesizing and optimizing new analogs within this promising class. Its procurement is justified for medicinal chemistry teams actively pursuing small-molecule immune checkpoint inhibitors, as the 4-bromo group provides a versatile synthetic handle for further diversification via cross-coupling reactions.

Chiral Auxiliary Development for Asymmetric Synthesis of Natural Products

Employ 4-Bromo-2-phenylindoline as a starting material to prepare a new, heavy-atom-containing chiral auxiliary inspired by the successful use of resolved 2-phenylindoline in the asymmetric synthesis of iridoids [1]. The 4-bromo substituent is a specific and valuable feature for this application, offering a dense, polarizable atom to aid in the resolution of enantiomers and improve the crystallinity of intermediates, thereby facilitating stereoselective transformations and purification in complex synthetic sequences.

Construction of Diverse Chemical Libraries via Pd-Catalyzed Cross-Coupling

Utilize the 4-bromo substituent as a privileged reactive handle for late-stage functionalization. This enables the efficient diversification of the 2-phenylindoline core through robust palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This application is a core reason for procurement over non-halogenated or lighter-halogen analogs, as the bromine atom provides an optimal balance of reactivity and stability for high-throughput chemical library synthesis [1].

Application
Selection Property
Validation Focus
Cancer-associated CA inhibitor synthesis
Isoform selectivity context
Tumor-related hCA IX/XII targeting assessment
PD-1/PD-L1 SAR exploration
4-substituted indoline scaffold
In vitro protein-protein interaction assay context
Asymmetric synthesis methodology
Heavy-atom chiral auxiliary handle
Stereochemical outcome and crystallinity review
Chemical library diversification
C-Br cross-coupling reactivity
Reaction scope and diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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